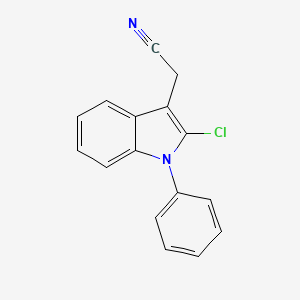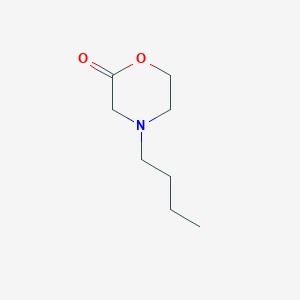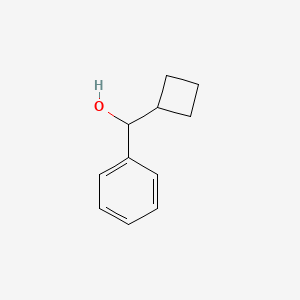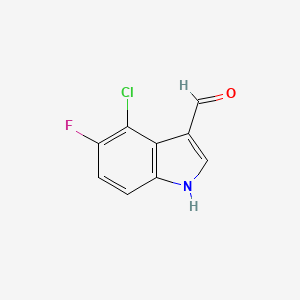![molecular formula C18H20N4O8S B13989200 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol CAS No. 7355-40-0](/img/structure/B13989200.png)
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is a chemical compound with the CAS number 7355-40-0 This compound is characterized by the presence of a morpholine ring substituted with a 2-methylphenylsulfanylmethyl group and a trinitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol typically involves the reaction of morpholine with 2-methylphenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trinitrophenol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylphenyl)sulfanylmethyl]morpholine
- 2,4,6-trinitrophenol
- 4-[(2-chlorophenyl)sulfanylmethyl]morpholine
Uniqueness
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is unique due to the combination of its morpholine ring and trinitrophenol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
7355-40-0 |
|---|---|
Molecular Formula |
C18H20N4O8S |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17NOS.C6H3N3O7/c1-11-4-2-3-5-12(11)15-10-13-6-8-14-9-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,6-10H2,1H3;1-2,10H |
InChI Key |
GSTQNQLWTICJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCN2CCOCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



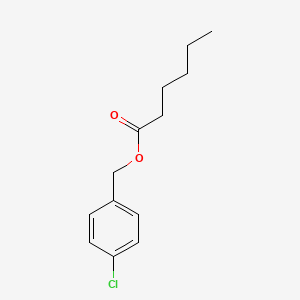
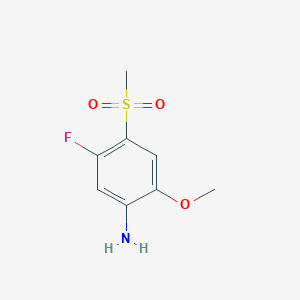
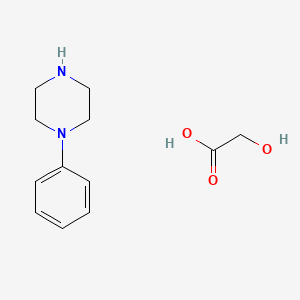

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
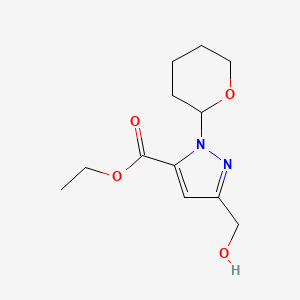
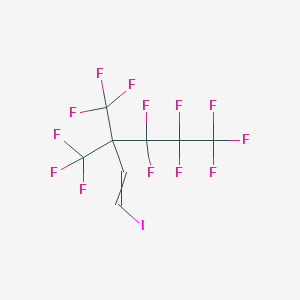

![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
